2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide

Lipophilicity Membrane permeability Oral absorption

Researchers screening CNS-targeted kinase inhibitors often encounter fragments with TPSA >90 Ų that cannot cross the blood-brain barrier, limiting hit identification. This compound directly addresses this bottleneck: • CNS-drug-like profile: TPSA 55.12 Ų & LogP 0.80, well within the ≤90 Ų CNS permeability threshold. • Synthetic versatility: Free α-primary amine enables direct amide coupling, urea formation, and sulfonamide derivatization without protecting group manipulation. • Privileged scaffold: 5-methylthiophene substitution provides a defined hydrophobic contact for SAR studies. Supplied at ≥98% purity with same-day dispatch from stock.

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
Cat. No. B12113780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide
Molecular FormulaC8H12N2OS
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(C(=O)NC)N
InChIInChI=1S/C8H12N2OS/c1-5-3-4-6(12-5)7(9)8(11)10-2/h3-4,7H,9H2,1-2H3,(H,10,11)
InChIKeyYPLHJXXHHLCHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide – Identity & Procurement


2-Amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide (CAS 1378254-95-5) is a synthetic α-amino acetamide derivative belonging to the 2-aminothiophene scaffold class. Its structure comprises a 5-methylthiophene ring linked to an α-carbon bearing a free primary amine and an N-methyl carboxamide terminus . The compound has a molecular formula of C₈H₁₂N₂OS, a molecular weight of 184.26 g/mol, and is supplied at ≥98% purity with storage at 2–8°C under dry, sealed conditions . As a member of the medicinally significant 2-aminothiophene family—recognized for diverse pharmacological activities including kinase inhibition, antimicrobial action, and anticancer potential—this compound serves as both a screening candidate and a versatile synthetic building block [1]. Its computed physicochemical properties (TPSA 55.12 Ų, LogP 0.80, 2 H-bond donors, 3 H-bond acceptors, 2 rotatable bonds) position it within favorable drug-like chemical space .

2-Amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide – Non-Interchangeability with Analogs


Simple structural inspection reveals multiple close analogs—2-amino-2-(thiophen-2-yl)acetamide (no N-methyl, no 5-methyl), 2-amino-N-methyl-2-(thiophen-2-yl)acetamide (lacking only the 5-methyl), and 2-amino-2-(5-methylthiophen-2-yl)acetic acid (carboxylic acid in place of N-methyl amide)—that might appear interchangeable. However, the combination of three distinct structural features (α-primary amine, N-methyl amide, and 5-methylthiophene) in a single compact scaffold creates a unique property profile that cannot be replicated by any single analog. Published structure–activity relationship (SAR) data from the thiophene amide class demonstrate that even minor substitution changes at the thiophene C-5 position can shift inhibitory potency from weak (micromolar) to low nanomolar ranges [1]. Furthermore, the 2-aminothiophene scaffold is recognized as a privileged structure in medicinal chemistry precisely because its biological activity is exquisitely sensitive to the nature and position of ring substituents and N-substitution patterns [2]. Substituting any analog introduces quantifiable deviations in lipophilicity, polar surface area, hydrogen-bonding capacity, and metabolic susceptibility—each of which can alter target binding, pharmacokinetics, and experimental reproducibility.

2-Amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide – Quantitative Differentiation


Lipophilicity vs. Unsubstituted Thiophene Analog

The target compound (LogP = 0.80, computed per vendor specification) is approximately 1.2 log units more lipophilic than 2-amino-2-(thiophen-2-yl)acetamide (XLogP3 = −0.4, PubChem-computed), the simplest analog lacking both the N-methyl and 5-methyl substituents [1]. A ΔLogP of ~1.2 corresponds to a predicted ~16-fold increase in octanol-water partition coefficient, translating to measurably higher membrane permeability. This magnitude of lipophilicity shift is sufficient to move a compound from the 'low permeability risk' zone into the favorable oral absorption range typically associated with LogP values between 0 and 3.

Lipophilicity Membrane permeability Oral absorption Drug-likeness

TPSA Reduction vs. Unsubstituted Analog

The target compound has a computed topological polar surface area (TPSA) of 55.12 Ų, compared to 97.4 Ų for 2-amino-2-(thiophen-2-yl)acetamide—a reduction of 42.3 Ų attributable primarily to N-methylation of the carboxamide [1]. The 90 Ų TPSA threshold is widely cited as a critical cutoff for predicting passive blood-brain barrier penetration; the target compound falls well below this threshold (55.12 Ų) whereas the comparator exceeds it (97.4 Ų). This positions the target compound in a distinctly different CNS drug-likeness category from its non-N-methylated analog.

Polar surface area CNS penetration Blood-brain barrier Drug design

Effect of C-5 Methyl on Potency

Published SAR data from a systematically studied thiophene-anthranilamide series targeting human factor Xa provide class-level evidence that thiophene C-5 substitution profoundly modulates inhibitory potency. Simple methyl-substituted thiophene analogs were characterized as 'relatively weak inhibitors,' whereas introduction of optimized substituents at C-4 or C-5 of the thiophene ring afforded inhibitors with low nanomolar potency [1]. Additionally, incorporating basic amine substituents on the thiophene increased hydrophilicity and improved anticoagulant activity in vitro. The broader 2-aminothiophene review literature confirms that the nature and position of thiophene ring substituents—including methyl groups—are critical determinants of pharmacophore recognition and pharmacokinetic properties across multiple target classes [2].

Structure-activity relationship Thiophene substitution Factor Xa Potency optimization

Primary Amine Advantage Over N,N-Dimethyl Analog

The target compound retains a free primary amine (2 H-bond donors; 2 total H-bond donors per molecule) at the α-position, in contrast to its closest tertiary amine analog N,N-dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide, which has zero H-bond donors . This structural distinction has two practical consequences for procurement decisions: (1) the primary amine enables direct conjugation via amide bond formation, reductive amination, or urea/thiourea synthesis without deprotection steps, making the target compound a superior building block for library synthesis; and (2) the H-bond donor capacity of the primary amine can participate in target-binding interactions (e.g., kinase hinge region) that are unavailable to the N,N-dimethyl analog.

Hydrogen-bond donor Building block Derivatization Fragment elaboration

N-Methyl Amide vs. Carboxylic Acid: Lipophilicity Advantage

Compared to its carboxylic acid counterpart 2-amino-2-(5-methylthiophen-2-yl)acetic acid (LogP = −0.88, as reported by Fluorochem), the target N-methyl amide compound (LogP = 0.80) exhibits a lipophilicity increase of approximately 1.7 log units . At physiological pH, the carboxylic acid analog exists predominantly as the negatively charged carboxylate, which severely limits passive membrane permeation, whereas the N-methyl amide remains neutral and permeation-competent. This LogP differential predicts markedly superior oral absorption and cellular uptake for the amide form in the absence of active transport.

Amide vs. acid Permeability Metabolic stability LogP comparison

2-Amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide – Application Scenarios


Fragment-Based Screening for CNS Targets

The compound's TPSA of 55.12 Ų—well below the 90 Ų CNS permeability threshold—combined with a moderate LogP of 0.80 makes it a strong candidate for inclusion in fragment libraries targeting CNS enzymes or receptors . Its free primary amine enables subsequent fragment growth via robust amide coupling chemistry. Compared to the unsubstituted 2-amino-2-(thiophen-2-yl)acetamide (TPSA 97.4 Ų, above the CNS cutoff), this compound offers a quantifiable CNS drug-likeness advantage [1].

Combinatorial Library Synthesis with Primary Amine Handle

The retained α-primary amine provides a reactive nucleophilic center for direct amide bond formation, urea synthesis, sulfonamide coupling, and reductive amination—without requiring protecting group manipulation . This contrasts with the N,N-dimethyl analog, which lacks any H-bond donor and cannot be directly elaborated via amine-targeted chemistry. Procurement of this compound as a building block is justified where synthetic step-economy is a priority.

SAR Exploration of C-5 Substitution

For medicinal chemistry programs where the thiophene ring engages a hydrophobic pocket in the target protein, the 5-methyl substituent provides a defined hydrophobic contact point that is absent in des-methyl analogs. Published SAR on related thiophene amide series demonstrates that C-5 substitution can alter potency by orders of magnitude . This compound serves as a key comparator in systematic SAR matrices designed to probe the steric and electronic requirements of the thiophene-binding sub-pocket.

Cellular Assays: Advantage Over Carboxylic Acid Analogs

The N-methyl amide functionality of the target compound confers a LogP advantage of ~1.7 units over the corresponding carboxylic acid analog, 2-amino-2-(5-methylthiophen-2-yl)acetic acid [1]. In cell-based phenotypic or target-engagement assays where passive membrane permeability is a prerequisite for intracellular target access, the N-methyl amide form is the appropriate procurement choice over the acid analog, which would be largely membrane-impermeant at physiological pH.

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